

# In Vitro Dissolution Profile of Nifedipine Hydrochloride Raw Material: A Technical Guide

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## Compound of Interest

Compound Name: Nifedipine-hydrochloride

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This technical guide provides an in-depth overview of the in vitro dissolution profile of nifedipine hydrochloride raw material. Nifedipine, a calcium channel blocker, is widely used in the treatment of hypertension and angina pectoris. Due to its poor aqueous solubility, the dissolution of nifedipine is a critical parameter influencing its bioavailability. This guide details the physicochemical properties of nifedipine hydrochloride, standardized experimental protocols for dissolution testing, and factors influencing its dissolution behavior, supported by quantitative data from various studies.

## Physicochemical Properties of Nifedipine and Nifedipine Hydrochloride

Nifedipine is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.<sup>[1][2]</sup> Its hydrochloride salt is expected to exhibit improved aqueous solubility, a critical factor for its dissolution and subsequent absorption.

Table 1: Physicochemical Properties of Nifedipine

Property	Value	Reference
Molecular Formula	C17H18N2O6	[3]
Molecular Weight	346.3 g/mol	[3]
Melting Point	172-174 °C	[3]
pKa	~3.93	
Aqueous Solubility (37 °C)	pH 4: 0.0058 g/L, pH 7: 0.0056 g/L	[4]
Log P (octanol/water)	2.2	[3]

Nifedipine is known to be sensitive to light and should be handled and tested under low-actinic light conditions to prevent degradation.[3]

## Experimental Protocols for In Vitro Dissolution Testing

The in vitro dissolution of nifedipine hydrochloride raw material can be assessed using methodologies adapted from the United States Pharmacopeia (USP) general chapter <711> Dissolution and various research publications. The following protocol outlines a comprehensive approach.

### Apparatus and General Conditions

The USP Apparatus 2 (Paddle Apparatus) is commonly employed for the dissolution testing of nifedipine and its formulations.[5][6]

- Apparatus: USP Apparatus 2 (Paddle)
- Vessel Volume: 900 mL
- Temperature: 37 ± 0.5 °C
- Sampling: Manual or automated sampling at predetermined time intervals. Withdrawn samples should be replaced with an equal volume of fresh, pre-warmed dissolution medium.

Samples should be filtered through a suitable filter (e.g., 0.45 µm) prior to analysis.[7]

## Dissolution Media

The choice of dissolution medium is critical for evaluating the solubility and dissolution rate of a poorly soluble drug like nifedipine. Due to its low aqueous solubility, surfactants are often incorporated into the dissolution medium to achieve sink conditions.

Table 2: Recommended Dissolution Media for Nifedipine Dissolution Studies

Medium	Composition	Rationale	Reference
Simulated Gastric Fluid (SGF), pH 1.2	0.1 N HCl	To simulate the acidic environment of the stomach.	[8][9]
SGF with Surfactant	0.1 N HCl with 1% w/v Tween 80	To enhance the solubility of nifedipine in an acidic medium.	[8]
Phosphate Buffer, pH 6.8	Standard phosphate buffer	To simulate the pH of the small intestine.	[6]
Phosphate Buffer with Surfactant	pH 6.8 phosphate buffer with 0.5% w/v Sodium Lauryl Sulfate (SLS)	To enhance solubility and better discriminate between different solid-state forms or formulations in a neutral pH environment.	[5][10]

## Agitation Speed

The agitation speed influences the hydrodynamics within the dissolution vessel and can significantly impact the dissolution rate of poorly soluble drugs.

- Recommended Speeds: 50 rpm and 100 rpm are commonly used speeds for nifedipine dissolution testing.[6][8] The effect of different agitation rates should be evaluated to understand the sensitivity of the dissolution process to mechanical stress.

## Analytical Method

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for the quantification of nifedipine in dissolution samples.[\[7\]](#)[\[8\]](#)[\[10\]](#)

- **Mobile Phase:** A common mobile phase consists of a mixture of methanol, water, acetic acid, and triethylamine (e.g., 65:35:1:0.03 v/v/v/v).[\[8\]](#) Another option is a mixture of acetonitrile and 0.1% (v/v) triethylamine in water (pH 7.4) at a ratio of 78:22 (v/v).[\[10\]](#)
- **Column:** A reverse-phase C18 column is typically used.[\[8\]](#)[\[10\]](#)
- **Flow Rate:** A flow rate of 1.0 mL/min is generally appropriate.[\[8\]](#)[\[10\]](#)
- **Detection Wavelength:** Nifedipine can be detected at approximately 238 nm or 326 nm.[\[10\]](#)

## Data Presentation: Factors Influencing Nifedipine Dissolution

The dissolution of nifedipine hydrochloride is influenced by several factors, including the pH of the dissolution medium and the presence of surfactants. The following tables summarize quantitative data from studies on nifedipine, which can be extrapolated to understand the behavior of its hydrochloride salt.

Table 3: Effect of pH and Surfactants on Nifedipine Solubility (37 °C)

Medium	Solubility (g/L)	Comments	Reference
pH 4.0 Buffer	0.0058	Low solubility in acidic medium.	<a href="#">[4]</a>
pH 7.0 Buffer	0.0056	Low solubility in neutral medium.	<a href="#">[4]</a>
SGF (pH 1.2) with 1% Tween 80	Significantly increased	Surfactant enhances solubility.	<a href="#">[8]</a>
Phosphate Buffer (pH 6.8) with 0.5% SLS	Significantly increased	Surfactant enhances solubility.	<a href="#">[10]</a>

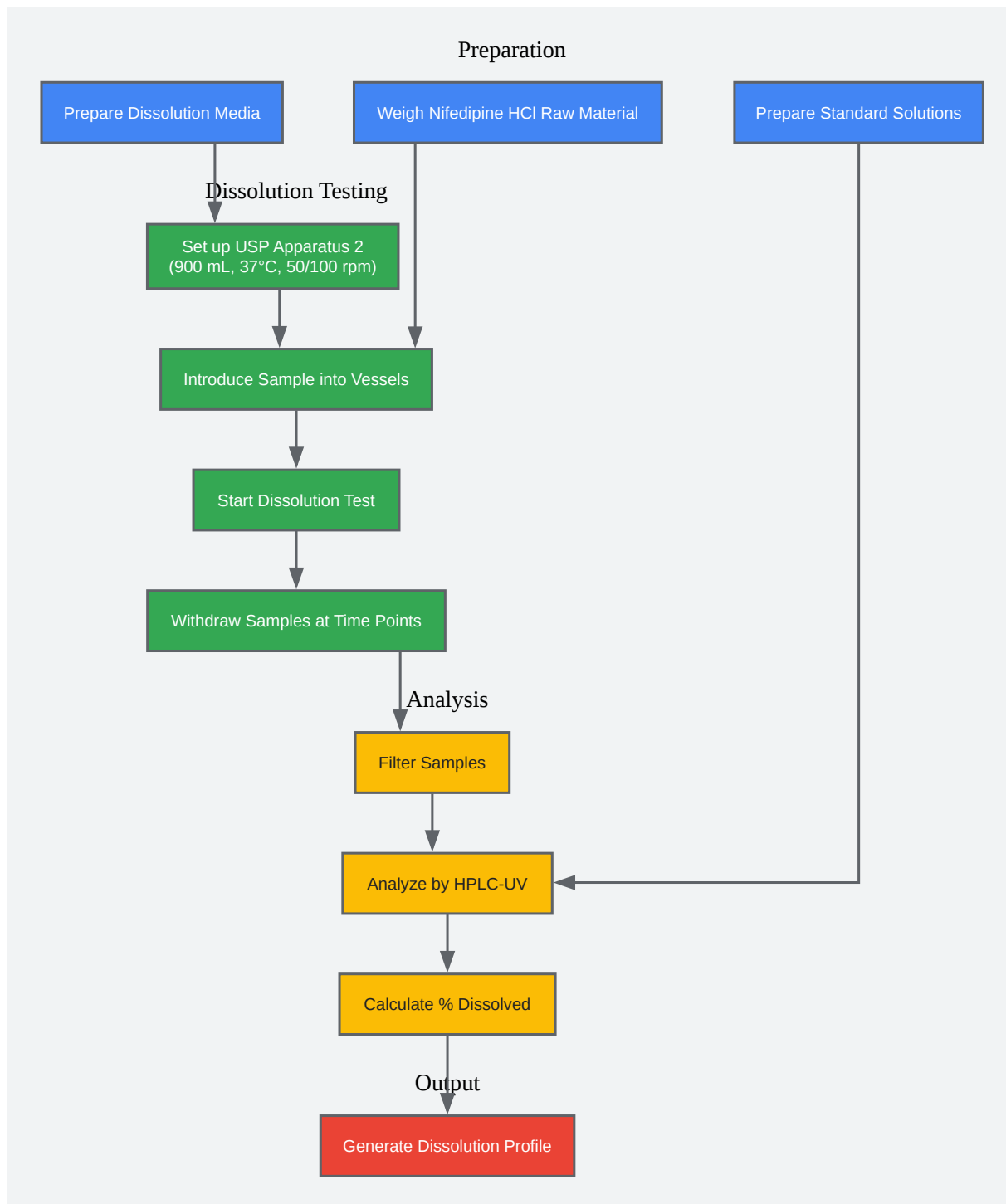
Table 4: Illustrative In Vitro Dissolution Profile of Nifedipine Formulations

Time (minutes)	% Nifedipine Dissolved (SGF, pH 1.2 with 1% Tween 80, 50 rpm)	% Nifedipine Dissolved (Phosphate Buffer, pH 6.8 with 0.5% SLS, 50 rpm)
5	Data not always available	~20-40%
10	~30-50%	~40-60%
15	~50-70%	~50-70%
30	~70-90%	~60-80%
45	>85%	~70-90%
60	>90%	>85%

Note: The data in Table 4 is a generalized representation based on various studies of immediate-release nifedipine formulations and solid dispersions and may not be directly representative of the raw material. The dissolution of the raw material is expected to be slower.

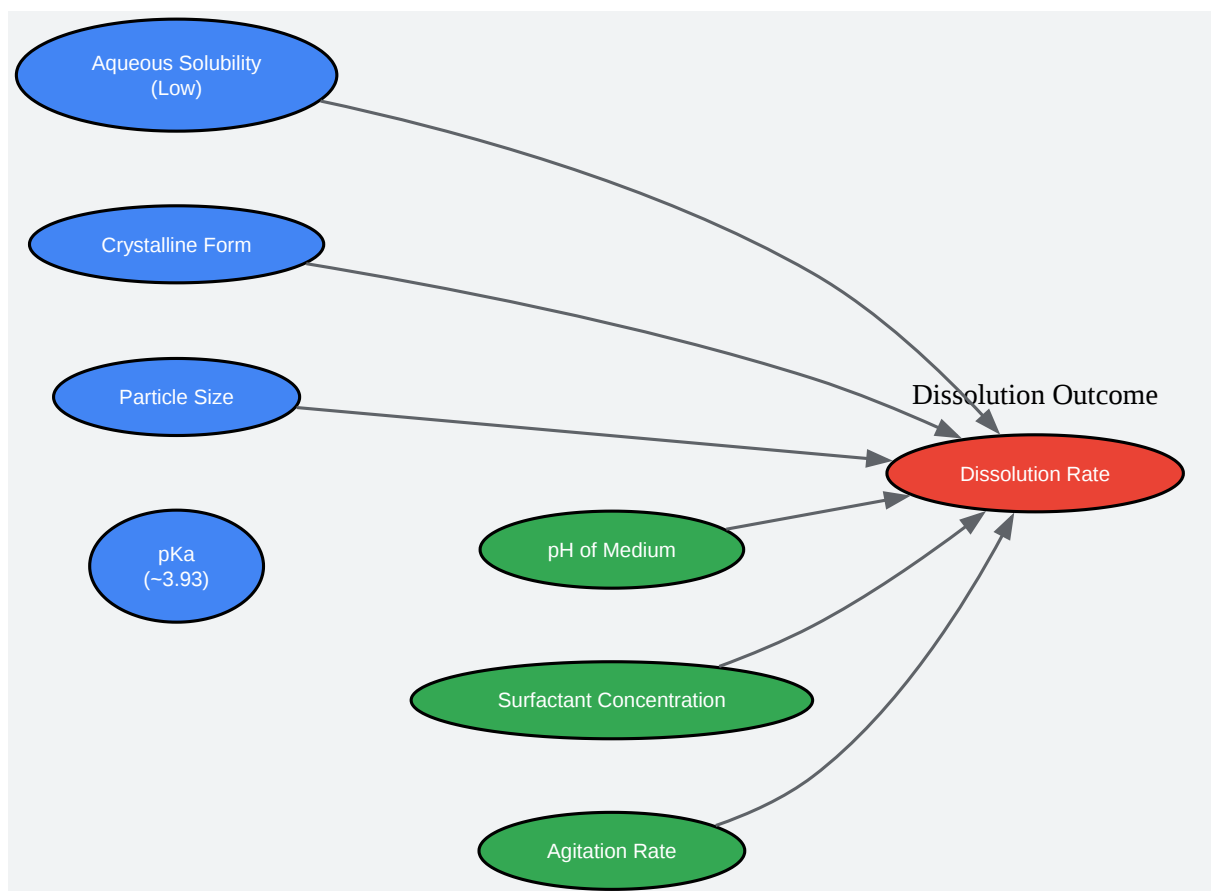
## Visualizations: Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for in vitro dissolution testing and the logical relationships governing the dissolution of nifedipine hydrochloride.



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Caption: Experimental workflow for in vitro dissolution testing of nifedipine hydrochloride.



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Caption: Factors influencing the in vitro dissolution rate of nifedipine hydrochloride.

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